![molecular formula C19H17ClN2O3S B1665938 2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid CAS No. 802904-66-1](/img/structure/B1665938.png)
2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
AZD1981: Comprehensive Analysis of Scientific Research Applications
Asthma Treatment: AZD1981 has been investigated as a potential treatment for asthma due to its pharmacological properties as a potent, orally active, selective, and reversible antagonist of the DP2 receptor (CRTH2). It is included in AstraZeneca’s Open Innovation Pharmacology Toolbox for repurposing .
Chronic Obstructive Pulmonary Disease (COPD): The efficacy and tolerability of AZD1981 have been evaluated in patients with moderate to severe COPD, focusing on its role as a selective CRTh2 (DP2) receptor antagonist .
Allergic Inflammation: Preclinical studies have shown that AZD1981 can block agonist-induced human eosinophil CD11b expression, shape change, chemotaxis, basophil shape change, and Th2-cell chemotaxis, indicating its potential in treating allergic inflammation .
Drug-Drug Interaction Studies: AZD1981 has been studied for its interaction with other drugs. At doses greater than 400mg BID, it increased the plasma exposure of ethinyl estradiol in female volunteers receiving a combined oral contraceptive (COC), warfarin (CYP2C9 substrate), and pravastatin (OATP1B1 substrate), while decreasing midazolam (CYP3A4 substrate) exposure .
Nasal Polyps Treatment: The compound has been evaluated for its efficacy in reducing nasal polyp size when added to intranasal corticosteroids in adult patients with chronic rhinosinusitis with nasal polyps (CRSwNP) .
Respiratory Diseases: AZD1981 is under clinical evaluation as a potential therapeutic agent in various respiratory diseases including asthma, due to its ability to antagonize the DP2 receptor .
Mécanisme D'action
Target of Action
AZD1981, also known as “2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid”, is a potent, fully reversible, functionally non-competitive antagonist of human CRTh2 . The Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) is a receptor for prostaglandin D2 (DP2) and plays a crucial role in mediating allergic responses .
Mode of Action
AZD1981 interacts with its target, the CRTh2 receptor, by blocking the action of the natural ligand, prostaglandin D2 (PGD2). This results in the inhibition of CRTh2-mediated cellular responses such as eosinophil CD11b expression, shape change, chemotaxis, basophil shape change, and Th2-cell chemotaxis .
Biochemical Pathways
The primary biochemical pathway affected by AZD1981 is the prostaglandin D2 (PGD2) pathway. By antagonizing the CRTh2 receptor, AZD1981 blocks the downstream effects of PGD2, which include eosinophil and basophil shape change, chemotaxis, and Th2-cell chemotaxis .
Pharmacokinetics
AZD1981 is orally bioavailable and has been administered in various doses in clinical trials . It is a weak inhibitor of CYP2C9, OATP1B1, and UGT1A1, and an inducer of CYP3A4 in vitro . These interactions could potentially affect the drug’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of AZD1981’s action primarily involve the inhibition of CRTh2-mediated responses. This includes blocking the agonist-induced human eosinophil CD11b expression, shape change, chemotaxis, basophil shape change, and Th2-cell chemotaxis .
Propriétés
IUPAC Name |
2-[4-acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-11-19(26-14-8-6-13(20)7-9-14)18-15(21-12(2)23)4-3-5-16(18)22(11)10-17(24)25/h3-9H,10H2,1-2H3,(H,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYIGNODXSRKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=C2N1CC(=O)O)NC(=O)C)SC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025620 | |
| Record name | 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetamido-3-((4-chlorophenyl)thio)-2-methyl-1H-indol-1-yl)acetic acid | |
CAS RN |
802904-66-1 | |
| Record name | AZD-1981 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802904661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-1981 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-1981 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AD53WQ2CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


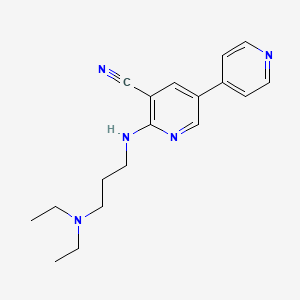
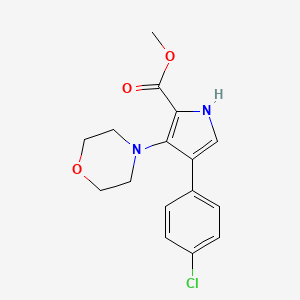


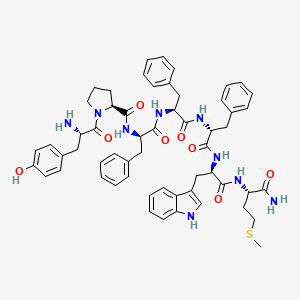

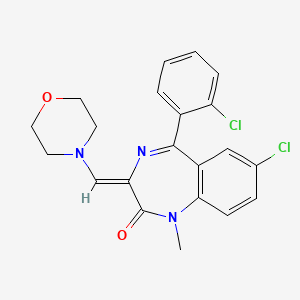

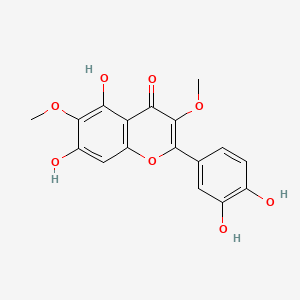


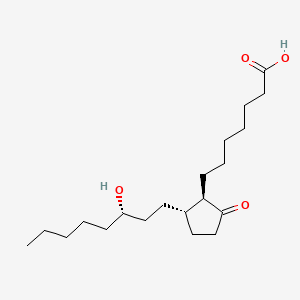
![Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate](/img/structure/B1665877.png)